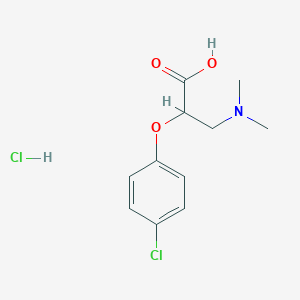![molecular formula C18H21NO5 B5103071 1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B5103071.png)
1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring methoxy, methyl, and nitro functional groups, contributes to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-methoxy-4-methylphenol with an appropriate halogenated propyl compound under basic conditions to form the phenoxypropyl intermediate.
Nitration: The phenoxypropyl intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring.
Final coupling: The nitrated intermediate is then coupled with 4-methylphenol under suitable conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, including dyes and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can also influence the compound’s binding affinity to target proteins and enzymes, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene can be compared with similar compounds such as:
4-Chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2-methylbenzene: This compound has a similar structure but with a chloro substituent, which can alter its reactivity and biological activity.
1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
IUPAC Name |
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-13-5-7-16(15(11-13)19(20)21)23-9-4-10-24-17-8-6-14(2)12-18(17)22-3/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIJTIXJWJAQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-{[2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5102999.png)
![2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-(2-methylpropoxy)-1H-quinolin-4-one](/img/structure/B5103003.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)
![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)
![3-chloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5103034.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)

![METHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(2-CHLOROPHENYL)METHYL]AMINO}ACETATE](/img/structure/B5103056.png)

![N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B5103067.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide](/img/structure/B5103079.png)
![3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5103093.png)

